1,3-Bis(diphenylphosphino)propane nickel(II) chloride

Catalog No.
S671672
CAS No.
15629-92-2
M.F
C27H26Cl2NiP2
M. Wt
542.0 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Bis(diphenylphosphino)propane nickel(II) chlor...

CAS Number

15629-92-2

Product Name

1,3-Bis(diphenylphosphino)propane nickel(II) chloride

IUPAC Name

3-diphenylphosphanylpropyl(diphenyl)phosphane;nickel(2+);dichloride

Molecular Formula

C27H26Cl2NiP2

Molecular Weight

542.0 g/mol

InChI

InChI=1S/C27H26P2.2ClH.Ni/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;;;/h1-12,14-21H,13,22-23H2;2*1H;/q;;;+2/p-2

InChI Key

ZBQUMMFUJLOTQC-UHFFFAOYSA-L

SMILES

C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Ni]Cl

Canonical SMILES

C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-].[Cl-].[Ni+2]

Catalyst in Organic Synthesis

,3-Bis(diphenylphosphino)propane nickel(II) chloride, commonly abbreviated as NiCl2(dppp), is a coordination complex that finds application as a catalyst in various organic reactions. Its effectiveness stems from its ability to bind to small organic molecules and activate them for subsequent transformations.

NiCl2(dppp) is particularly useful in cross-coupling reactions, which form new carbon-carbon bonds between two different organic fragments. These reactions are fundamental in organic synthesis, enabling the construction of complex molecules from simpler building blocks.

Several studies have documented the use of NiCl2(dppp) in various cross-coupling reactions, including:

  • Suzuki-Miyaura coupling: This reaction joins an aryl or vinyl boronic acid with an organic halide.
  • Kumada-Corriu coupling: This reaction couples a Grignard reagent with an organic halide.
  • Negishi coupling: This reaction couples an organozinc compound with an organic halide.

Research into Catalyst Development and Improvement

NiCl2(dppp) serves as a valuable platform for research aimed at developing new and improved catalysts. Its well-defined structure and catalytic activity allow scientists to understand the factors influencing its performance and make targeted modifications.

Research efforts in this area involve:

  • Ligand modification: Replacing or altering the diphenylphosphino groups bound to the nickel center can influence the catalyst's activity and selectivity.
  • Reaction condition optimization: Exploring different reaction parameters, such as temperature, solvent, and additives, can improve the efficiency and yield of NiCl2(dppp)-catalyzed reactions.

1,3-Bis(diphenylphosphino)propane nickel(II) chloride, also known as dichloro(1,3-bis(diphenylphosphino)propane)nickel, is a coordination complex with the molecular formula C27H26Cl2NiP2. This compound appears as a bright orange-red crystalline powder and has a molecular weight of 542.04 g/mol. Its structure features a nickel center coordinated by two diphenylphosphino groups and two chloride ions. The compound is known for its significant role as a catalyst in various organic synthesis reactions, particularly in coupling reactions such as the Kumada and Suzuki reactions .

, including:

  • Kumada Coupling: This reaction involves the coupling of aryl halides with alkenes or alkynes in the presence of organomagnesium reagents.
  • Suzuki Coupling: This reaction allows for the formation of biaryl compounds through the coupling of aryl boronic acids with aryl halides.
  • Other Reactions: The compound also catalyzes reactions that convert enol ethers, dithioacetals, and vinyl sulfides into olefins .

The synthesis of 1,3-bis(diphenylphosphino)propane nickel(II) chloride typically involves the reaction between nickel(II) chloride hexahydrate and 1,3-bis(diphenylphosphino)propane in a solvent such as 2-propanol. The general reaction can be represented as follows:

Ni H26Cl2+dpppNiCl2(dppp)+6H2O\text{Ni H}_2\text{O }_6\text{Cl}_2+\text{dppp}\rightarrow \text{NiCl}_2(\text{dppp})+6\text{H}_2\text{O}

This method yields the desired nickel complex along with water as a byproduct .

1,3-Bis(diphenylphosphino)propane nickel(II) chloride has several notable applications:

  • Catalysis: It is widely used as a catalyst in organic synthesis, particularly in cross-coupling reactions that are fundamental in pharmaceuticals and materials science.
  • Research: The compound is utilized in academic and industrial research to explore new catalytic processes and to develop new synthetic methodologies .

Interaction studies involving 1,3-bis(diphenylphosphino)propane nickel(II) chloride often focus on its catalytic behavior in various chemical environments. Research indicates that the compound exhibits temperature-dependent interconversion between square-planar and tetrahedral geometries in polar organic solvents. This property can influence its reactivity and selectivity in catalytic processes .

Several compounds share structural similarities with 1,3-bis(diphenylphosphino)propane nickel(II) chloride. These include:

  • Dichloro(1,2-bis(diphenylphosphino)ethane)nickel: This compound adopts a static square-planar structure and does not exhibit the same geometric flexibility as the propane derivative.
  • Dichloro(1,4-bis(diphenylphosphino)butane)nickel: Similar in function but differs in chain length and steric properties.
  • Dichloro(1,3-bis(diphenylphosphino)butane)nickel: Another variant that may show different catalytic properties due to its longer chain.
Compound NameStructureUnique Features
1,3-Bis(diphenylphosphino)propane nickel(II) chlorideC27H26Cl2NiP2Geometric flexibility; effective catalyst for various coupling reactions
Dichloro(1,2-bis(diphenylphosphino)ethane)nickelVariesStatic square-planar structure; limited geometric interconversion
Dichloro(1,4-bis(diphenylphosphino)butane)nickelVariesLonger chain; potential differences in steric hindrance
Dichloro(1,3-bis(diphenylphosphino)butane)nickelVariesExtended chain length; may alter catalytic behavior

The uniqueness of 1,3-bis(diphenylphosphino)propane nickel(II) chloride lies in its ability to interconvert geometrically under varying conditions while maintaining high catalytic efficiency across multiple reaction types .

Hydrogen Bond Acceptor Count

2

Exact Mass

540.024022 g/mol

Monoisotopic Mass

540.024022 g/mol

Heavy Atom Count

32

GHS Hazard Statements

Aggregated GHS information provided by 115 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (99.13%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (99.13%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (34.78%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (98.26%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H350 (93.04%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Dates

Modify: 2023-08-15

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